molecular formula C10H9N5O5 B14564241 2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine CAS No. 61800-07-5

2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine

Cat. No.: B14564241
CAS No.: 61800-07-5
M. Wt: 279.21 g/mol
InChI Key: VXRQDVKWEKDZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine is a heterocyclic compound that features both imidazole and pyridine rings. The presence of nitro groups on both the imidazole and pyridine rings makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine typically involves the reaction of 2-chloro-3-nitropyridine with 1-methyl-5-nitro-1H-imidazole in the presence of a base. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: Formation of 2-[(1-Methyl-5-amino-1H-imidazol-2-yl)methoxy]-3-aminopyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides of the imidazole ring.

Scientific Research Applications

2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine is primarily related to its nitroimidazole component. Upon entering a microbial cell, the nitro group is reduced by nitroreductase enzymes, leading to the formation of reactive intermediates. These intermediates can cause damage to DNA and other critical cellular components, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole compound used as an antimicrobial agent.

    Tinidazole: Similar to metronidazole, used for treating protozoal infections.

    Ornidazole: Another nitroimidazole with similar applications.

Uniqueness

2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine is unique due to the presence of both imidazole and pyridine rings, which may confer distinct chemical and biological properties compared to other nitroimidazole compounds. This dual-ring structure could potentially enhance its efficacy and broaden its spectrum of activity .

Properties

CAS No.

61800-07-5

Molecular Formula

C10H9N5O5

Molecular Weight

279.21 g/mol

IUPAC Name

2-[(1-methyl-5-nitroimidazol-2-yl)methoxy]-3-nitropyridine

InChI

InChI=1S/C10H9N5O5/c1-13-8(12-5-9(13)15(18)19)6-20-10-7(14(16)17)3-2-4-11-10/h2-5H,6H2,1H3

InChI Key

VXRQDVKWEKDZKL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1COC2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.